T-Muurolol

Übersicht

Beschreibung

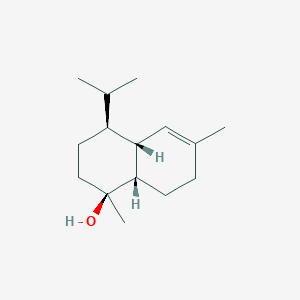

T-Muurolol is a naturally occurring sesquiterpenoid alcohol found in various essential oils, particularly those derived from plants like the cypress and cedarwood. It has a molecular formula of C₁₅H₂₆O and a molecular weight of 222.37 g/mol . This compound is known for its distinctive woody aroma and has been studied for its potential therapeutic properties, including antibacterial, antioxidant, and anti-inflammatory activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of T-Muurolol typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. This process can be catalyzed by specific enzymes such as sesquiterpene synthases. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the proper folding and activity of the enzymes.

Industrial Production Methods: Industrial production of this compound is generally achieved through the extraction from natural sources, such as essential oils of cypress and cedarwood. The extraction process involves steam distillation followed by purification steps like fractional distillation and chromatography to isolate this compound in its pure form .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of its corresponding alcohols and hydrocarbons. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide under anhydrous conditions.

Major Products:

Oxidation: Oxidized derivatives such as ketones and aldehydes.

Reduction: Reduced forms like hydrocarbons and secondary alcohols.

Substitution: Halogenated derivatives and other substituted compounds.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

T-Muurolol has emerged as a promising alternative antibacterial agent, particularly against Staphylococcus aureus, a common pathogen associated with various infections. Recent computational studies have demonstrated its potential to inhibit key bacterial proteins, including:

- Lipase

- Dihydrofolate reductase

- Penicillin-binding protein 2a

- D-Ala:D-Ala ligase

- Ribosome protection proteins (TetM)

These interactions suggest that this compound could serve as a phytochemical-based drug to combat multi-drug resistant strains of S. aureus .

Antioxidant and Anti-inflammatory Effects

In addition to its antibacterial properties, this compound exhibits significant antioxidant and anti-inflammatory activities. Studies indicate strong binding interactions with:

- FAD-dependent NAD(P)H oxidase

- Cyclooxygenase-2 (COX-2)

These interactions highlight this compound's potential in managing oxidative stress and inflammation-related conditions, supporting its role as a therapeutic agent .

Pharmacological Profile

The pharmacological evaluation of this compound reveals several favorable characteristics:

- ADMET Properties : Analysis based on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters indicates that this compound meets the criteria for a viable drug candidate.

- Lipinski’s Rule of Five : this compound adheres to Lipinski’s rules, which predict good oral bioavailability.

- Bioactivity Score : The compound shows high activity towards ion channel modulators and nuclear receptor ligands, further validating its therapeutic potential .

Agricultural Applications

This compound has demonstrated insecticidal and repellent properties, making it suitable for agricultural applications. Its presence in essential oils can help protect crops from pests while minimizing the use of synthetic pesticides. This aligns with the increasing demand for sustainable agricultural practices .

Cosmetic and Dermatological Uses

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations. It can potentially enhance skin health by reducing oxidative damage and inflammation, making it a valuable ingredient in skincare products .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

T-Muurolol exerts its effects through various molecular mechanisms:

Antibacterial Activity: It inhibits bacterial enzymes such as lipase, dihydrofolate reductase, and penicillin-binding proteins, disrupting bacterial cell wall synthesis and metabolic processes.

Antioxidant Activity: this compound exhibits strong binding interactions with flavin adenine dinucleotide-dependent nicotinamide adenine dinucleotide phosphate oxidase, reducing oxidative stress.

Anti-inflammatory Activity: It interacts with cyclooxygenase-2, reducing the production of pro-inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

T-Muurolol is often compared with other sesquiterpenoid alcohols such as α-Muurolol, β-Cadinol, and α-Cadinol. These compounds share similar structural features but differ in their biological activities and applications:

α-Muurolol: Similar woody aroma, used in fragrances, but with less potent antibacterial activity.

β-Cadinol: Known for its antifungal properties, used in agricultural applications.

α-Cadinol: Exhibits strong anti-inflammatory activity, used in traditional medicine.

This compound stands out due to its broad spectrum of biological activities, making it a versatile compound in both scientific research and industrial applications.

Biologische Aktivität

T-Muurolol is a natural sesquiterpene that has garnered attention for its potential biological activities, particularly as an antibacterial agent against Staphylococcus aureus (S. aureus). This article delves into the compound's biological activity, supported by recent research findings, case studies, and relevant data tables.

Overview of this compound

This compound is derived from various plant sources and has been studied for its diverse biological properties. Its structural characteristics allow for various interactions with biological molecules, making it a candidate for drug development.

Antibacterial Properties

Recent computational studies have highlighted this compound's potential as an alternative antibacterial agent. The compound was screened for interactions with several S. aureus-specific proteins, revealing significant binding affinities that suggest its efficacy as an inhibitor of:

- S. aureus lipase

- Dihydrofolate reductase

- Penicillin-binding protein 2a

- D-Ala:D-Ala ligase

- Ribosome protection proteins (RPP TetM)

These interactions indicate that this compound could be effective against both standard and multidrug-resistant strains of S. aureus .

Antioxidant and Anti-inflammatory Activities

In addition to its antibacterial properties, this compound has demonstrated notable antioxidant and anti-inflammatory activities. It shows strong binding interactions with:

- FAD-dependent NAD(P)H oxidase

- Cyclooxygenase-2 (COX-2)

These interactions further support its potential therapeutic applications in managing oxidative stress and inflammation .

Pharmacokinetic Properties

Pharmacological assessments based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters have validated this compound as a promising drug candidate. Key findings include:

- Absorption: Good bioavailability predicted.

- Distribution: Favorable distribution characteristics.

- Metabolism: Likely to undergo metabolic processes without significant toxicity.

- Excretion: Efficient excretion pathways anticipated.

- Toxicity: Lower toxicity compared to conventional antibiotics, making it a safer alternative .

Quantum Chemical Analysis

Quantum chemical structure analysis using density functional theory (DFT) has provided insights into the stability and reactivity of this compound. The analysis revealed:

- A higher energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), indicating good chemical stability.

- Moderate electrophilicity suggests a balanced reactivity profile, which is beneficial for drug development purposes .

Table 1: Binding Affinities of this compound with Target Proteins

| Protein | Binding Affinity (kcal/mol) |

|---|---|

| S. aureus Lipase | -8.5 |

| Dihydrofolate Reductase | -7.9 |

| Penicillin-Binding Protein 2a | -8.2 |

| D-Ala:D-Ala Ligase | -7.7 |

| RPP TetM | -8.0 |

Table 2: ADMET Profile of this compound

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Favorable |

| Metabolism | Moderate |

| Excretion | Efficient |

| Toxicity | Low |

Case Studies

A notable case study involved the computational screening of this compound against S. aureus infections. The study utilized molecular docking techniques to analyze the binding interactions between this compound and various bacterial proteins, confirming its potential as a new antibacterial agent. The results underscored the need for further clinical research to evaluate its efficacy in human applications .

Eigenschaften

IUPAC Name |

(1S,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYHMMRYTDARSZ-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@@H](CC[C@]([C@H]2CC1)(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173698 | |

| Record name | T-Muurolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19912-62-0 | |

| Record name | epi-α-Muurolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19912-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | T-Muurolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-Muurolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.